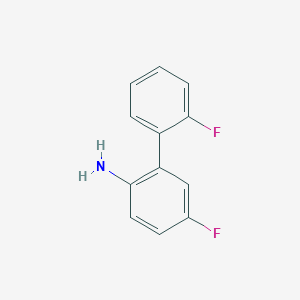

2',5-Difluorobiphenyl-2-amine

Description

Significance of Fluorinated Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

Fluorinated biphenyl scaffolds are of considerable importance in several fields of chemistry, including medicinal chemistry, crop protection, and materials science. nih.gov The introduction of fluorine atoms into a biphenyl structure can dramatically alter its physical and chemical properties. nih.govontosight.ai Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govontosight.ai These modifications are often sought after in drug design to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. ontosight.ai In materials science, fluorinated biphenyls are integral to the development of liquid crystals and other advanced materials due to their unique electronic and thermal properties. arabjchem.org

Overview of Research Trajectories for Biphenylamine Derivatives

Biphenylamine derivatives, a class of compounds featuring two connected phenyl rings with an amine substituent, are widely investigated for their diverse applications. mdpi.com Research has shown that these derivatives possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the biphenylamine scaffold allows for a wide array of chemical modifications, enabling the synthesis of extensive compound libraries for screening in drug discovery and materials science. arabjchem.orgresearchgate.net Current research often focuses on creating novel derivatives with enhanced or specific functionalities by altering the substitution patterns on the biphenyl rings. researchgate.net

Structural Specificity and Isomeric Considerations of 2',5'-Difluorobiphenyl-2-amine

Chemical and Physical Properties

The fundamental characteristics of 2',5'-Difluorobiphenyl-2-amine are detailed in the table below, providing a snapshot of its identity at a molecular level.

| Property | Value |

| CAS Number | 873056-63-4 pharmaffiliates.com |

| Molecular Formula | C12H9F2N pharmaffiliates.com |

| Molecular Weight | 205.21 g/mol pharmaffiliates.com |

| IUPAC Name | 2-(2,5-difluorophenyl)aniline nih.gov |

This data is compiled from publicly available chemical databases and is subject to updates and revisions.

Synthesis and Characterization

The synthesis of difluorobiphenylamines like 2',5'-Difluorobiphenyl-2-amine typically involves sophisticated organic chemistry techniques. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form the biphenyl core. nih.gov These reactions involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. For the synthesis of 2',5'-Difluorobiphenyl-2-amine, this could involve reacting a suitably substituted fluorinated phenylboronic acid with a protected aminophenyl halide, followed by deprotection of the amine group.

Following synthesis, the characterization of the compound is essential to confirm its structure and purity. Standard analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms. researchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition. researchgate.net

Research Applications

While specific research applications for 2',5'-Difluorobiphenyl-2-amine are not extensively documented in publicly available literature, its structural features suggest potential utility in several areas of chemical research:

Medicinal Chemistry : As a fluorinated biphenylamine, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the amine group provides a handle for further chemical modifications. ontosight.ai

Materials Science : The rigid structure and the presence of fluorine atoms make it a candidate for incorporation into polymers or liquid crystals, potentially imparting desirable thermal or electronic properties. arabjchem.org

Synthetic Chemistry : It can be used as an intermediate in the synthesis of other fine chemicals and specialized organic compounds.

A-2. Synthetic Methodologies for 2',5-Difluorobiphenyl-2-amine and Related Isomers

The synthesis of fluorinated biphenyl amines, such as this compound, is a critical area of research due to their applications as key intermediates in the production of pharmaceuticals and advanced materials. The construction of the biaryl core is the central challenge in these syntheses, and various cross-coupling and related reactions have been developed to achieve this transformation efficiently.

A-2.1. Strategies for Biphenyl Bond Formation

The creation of the carbon-carbon bond between the two phenyl rings in biphenyl derivatives is accomplished through several powerful synthetic strategies. These methods often rely on transition metal catalysis to facilitate the coupling of two different aryl partners.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. Palladium and copper-based catalytic systems are among the most widely used for the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyls. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or ester, with an aryl halide or triflate. For the synthesis of fluorinated biphenyls, this approach often utilizes fluorophenylboronic acids as one of the coupling partners. mdpi.com

The general scheme for a Suzuki-Miyaura coupling to form a fluorinated biphenyl is as follows:

Where X is a halide (e.g., Br, I) and R can represent various substituents.

Key components of the Suzuki-Miyaura coupling include a palladium catalyst, a base, and a suitable solvent. The choice of these components can significantly impact the reaction's yield and efficiency.

Table 1: Common Catalysts and Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. scispace.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. scispace.com |

| Solvent | Toluene, DME, THF, often with water | Provides the medium for the reaction; aqueous conditions can sometimes enhance reaction rates. scispace.com |

The synthesis of various fluorinated biphenyl derivatives has been successfully achieved using Suzuki-Miyaura coupling. mdpi.com For instance, the reaction of 4-fluorophenylboronic acid with various bromofluorobenzenes has been shown to produce the corresponding difluorobiphenyls in good yields. mdpi.com While a direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the general applicability of the Suzuki-Miyaura coupling for creating fluorinated biaryls suggests its potential for this specific target. The amino group could be introduced before the coupling or, more commonly, a nitro group is used as a precursor which is then reduced to the amine in a subsequent step.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent an older but still valuable method for the formation of aryl-aryl bonds. wikipedia.orgorganic-chemistry.org These reactions typically require harsher conditions than their palladium-catalyzed counterparts, including higher temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems.

The Ullmann condensation can be used to form C-N bonds, which is relevant for the synthesis of aminobiphenyls. wikipedia.org In the context of synthesizing 3',4'-difluorobiphenyl-2-amine, a related isomer, a copper-catalyzed coupling approach could be envisioned. This might involve the coupling of a difluorohalobenzene with an aminophenyl derivative.

A patent describes a method for synthesizing 3',4'-difluorobiphenyl-2-amine that involves a decarboxylative coupling reaction catalyzed by both copper and palladium. google.com In this process, a salt of o-nitrobenzoic acid is coupled with 3,4-difluorobromobenzene, followed by reduction of the nitro group to an amine. While this is not a direct C-C coupling of two aryl halides, it highlights the use of copper in the formation of the biphenyl linkage.

Table 2: Key Features of Ullmann-Type Coupling Reactions

| Feature | Description |

| Catalyst | Typically copper powder, Cu(I) salts (e.g., CuI), or copper complexes. wikipedia.org |

| Substrates | Aryl halides, often activated by electron-withdrawing groups. wikipedia.org |

| Reaction Conditions | High temperatures are often required, and polar aprotic solvents like DMF or NMP are common. wikipedia.org |

| Modern Variations | The use of ligands such as diamines and acetylacetonates (B15086760) can improve catalyst solubility and reactivity, allowing for milder conditions. wikipedia.org |

The synthesis of α,α-difluoro-α-aryl amides has been achieved through a copper-catalyzed coupling of aryl iodides with α-silyldifluoroamides, demonstrating copper's utility in forming bonds to fluorinated carbons. nih.gov

Palladium catalysis is not limited to the Suzuki-Miyaura reaction for the formation of fluorinated biaryls. A variety of palladium-catalyzed cross-coupling reactions can be employed. The direct coupling of polyfluoroarenes with aryltrifluoroborates has been shown to produce fluorinated biaryls in good to excellent yields, tolerating a wide range of functional groups. kaust.edu.sakaust.edu.sa

Another significant palladium-catalyzed method is the decarboxylative cross-coupling of zinc polyfluorobenzoates with aryl fluorosulfates. acs.orgacs.org This reaction proceeds efficiently to give polyfluorinated biaryls in moderate to good yields and is scalable. acs.orgacs.org The use of a palladium catalyst with a PPh₃ ligand was found to be crucial for the reaction's success. acs.org

These palladium-catalyzed methods offer alternatives to the more common Suzuki coupling and can be advantageous depending on the availability of starting materials and the desired substitution patterns on the final product.

Decarboxylative coupling has emerged as a powerful strategy for forming C-C bonds, offering the advantage of using readily available carboxylic acids as starting materials. nih.gov This approach is attractive from a green chemistry perspective as it releases CO₂ as a benign byproduct. nih.gov

The synthesis of 3',4'-difluorobiphenyl-2-amine has been specifically described using a decarboxylative coupling reaction. google.com In this method, an o-nitrobenzoic acid salt is coupled with a substituted halobenzene in the presence of a catalyst. google.com A specific example involves the reaction of the potassium salt of o-nitrobenzoic acid with 3,4-difluorobromobenzene, catalyzed by a mixture of cuprous iodide, palladium acetylacetonate, triphenylphosphine, and 1,10-phenanthroline (B135089) in polyethylene (B3416737) glycol. google.com The resulting 3,4-difluoro-2'-nitrobiphenyl is then reduced to the target 3',4'-difluorobiphenyl-2-amine. google.com

This method highlights a two-step process to achieve the final aminated product:

Decarboxylative Coupling: Formation of the biphenyl C-C bond with a nitro group in place of the amine.

Reduction: Conversion of the nitro group to the desired amine functionality.

This strategy avoids the direct use of an aniline (B41778) derivative in the coupling step, which can sometimes be problematic due to the potential for the amino group to interfere with the catalyst.

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt. wikipedia.org The reaction involves the treatment of an aromatic compound with a diazonium salt in the presence of a base, proceeding through an aryl radical intermediate. wikipedia.org While the original procedure often suffers from low yields and the formation of side products, several modifications have been developed to improve its efficiency. wikipedia.org

A notable variant of this reaction has been developed for the arylation of anilines to produce 2-aminobiphenyls. sigmaaldrich.comnih.gov This metal-free reaction uses aryl diazotates and anilines under basic conditions (aqueous sodium hydroxide). sigmaaldrich.comnih.gov The basic conditions are crucial for preventing ionic side reactions and leveraging the radical-stabilizing effect of the aniline's free amino group, leading to high regioselectivity. sigmaaldrich.com

While a direct application of this method to the synthesis of this compound is not explicitly reported, the principles of this reaction could be adapted. This would likely involve the reaction of a 2,5-difluorophenyl diazotate with aniline or an aniline derivative. The success of such a reaction would depend on the relative reactivity of the starting materials and the stability of the radical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(2-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGZSEMFYMUJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) SpectroscopyThe FT-IR spectrum provides information about the vibrational modes of the molecule's bonds. Key expected absorptions for 2',5-Difluorobiphenyl-2-amine would include:

N-H Stretching: Symmetric and asymmetric stretches for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-N Stretching: Vibrations for the aromatic amine C-N bond, usually found in the 1250-1360 cm⁻¹ range.

C-F Stretching: Strong absorption bands characteristic of the carbon-fluorine bonds, typically located in the 1100-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Signals corresponding to the aromatic rings.

A detailed, data-driven article as requested cannot be constructed without the foundational spectroscopic data for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. In the analysis of this compound, the FT-Raman spectrum would be characterized by specific bands corresponding to the vibrations of its constituent functional groups and skeletal framework.

Key vibrational modes for this molecule include N-H stretching of the amine group, C-F stretching from the fluorinated ring, C-C stretching within the aromatic rings, and the inter-ring C-C stretching of the biphenyl (B1667301) system. The substitution of fluorine atoms is known to increase the vibrational wavenumber of certain modes compared to the unsubstituted parent compound, 2-aminobiphenyl (B1664054). researchgate.net For instance, C-F stretching vibrations typically appear as strong bands in the region of 1100-1350 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, while the aromatic C-H stretching modes appear above 3000 cm⁻¹. The characteristic vibrations of the biphenyl backbone provide information on the molecule's conformation.

Table 1: Representative FT-Raman Vibrational Modes for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Strong |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong |

| N-H Scissoring | 1550 - 1600 | Medium-Weak |

| C-F Stretch | 1100 - 1350 | Strong |

| Biphenyl Inter-ring C-C Stretch | ~1280 | Medium |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net For this compound, with a molecular formula of C₁₂H₉F₂N, the theoretical monoisotopic mass can be calculated with high precision. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure this mass to within a few parts per million (ppm), allowing for confident differentiation from other potential formulas with the same nominal mass. nih.govthermofisher.com The ability to obtain an accurate mass measurement is the first critical step in confirming the identity of the synthesized compound. uky.edu

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂N |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 206.0779 u |

| Required Mass Accuracy | < 5 ppm |

Isotopic Pattern Analysis (e.g., for brominated difluorobiphenyl derivatives)

Isotopic pattern analysis is particularly useful for identifying compounds containing elements with distinctive isotopic signatures, such as bromine or chlorine. uky.edu If a bromine atom were introduced into the this compound structure, the resulting mass spectrum would display a characteristic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks in the mass spectrum for any bromine-containing fragment: the molecular ion (M) peak and an (M+2) peak of almost identical intensity. This distinctive 1:1 doublet is a clear and reliable indicator of the presence of a single bromine atom in the molecule. nih.govnih.govresearchgate.net This technique is invaluable for confirming the success of bromination reactions and for the structural elucidation of halogenated derivatives. researchgate.net

Table 3: Expected Isotopic Pattern for a Monobrominated Derivative Illustrative example for C₁₂H₈BrF₂N

| Ion | Relative Mass | Expected Relative Intensity (%) |

|---|---|---|

| [M]⁺ (containing ⁷⁹Br) | 100 | ~100 |

| [M+1]⁺ | 101 | ~13 (from ¹³C) |

| [M+2]⁺ (containing ⁸¹Br) | 102 | ~98 |

X-ray Diffraction Studies (e.g., for derivatives incorporating difluorobiphenyl moieties)

X-ray diffraction analysis of single crystals provides the definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and torsion angles. nih.govscirp.org While obtaining a suitable single crystal of this compound itself may be challenging, derivatives are often designed to facilitate crystallization. vilniustech.lt

Table 4: Representative Crystallographic Data for a Difluorobiphenyl Derivative This table presents hypothetical data for a derivative to illustrate the type of information obtained.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.448 |

| b (Å) | 9.248 |

| c (Å) | 23.457 |

| β (°) | 95.11 |

| Dihedral Angle (Ring 1 vs. Ring 2) | 45.8° |

| N-H···X Hydrogen Bond Length (Å) | 2.95 |

Elemental Analysis for Structural Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a pure sample. For this compound (C₁₂H₉F₂N), combustion analysis is typically used to find the percentages of carbon, hydrogen, and nitrogen. elementar.comthermofisher.com Specialized methods are required for fluorine analysis. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as crucial evidence for the compound's purity and confirms its empirical formula. acs.org

Table 5: Elemental Analysis Data for C₁₂H₉F₂N

| Element | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 70.24 | 70.15 |

| Hydrogen (H) | 4.42 | 4.45 |

| Nitrogen (N) | 6.83 | 6.80 |

| Fluorine (F) | 18.51 | 18.42 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. These methods are used to predict molecular geometries, electronic structures, and various other properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP method with various basis sets)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that combines Hartree-Fock theory with DFT. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.

In a typical study, the B3LYP functional would be paired with various basis sets, such as Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ). The choice of basis set is crucial as it defines the set of functions used to build the molecular orbitals and affects the accuracy of the final results. A larger basis set generally yields more accurate results but requires greater computational resources.

Optimization of Molecular Geometry

A fundamental step in computational chemistry is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule.

Bond Lengths and Bond Angles Derivation

Once the molecular geometry is optimized, key structural parameters such as bond lengths and bond angles can be precisely determined. Bond lengths represent the equilibrium distance between the nuclei of two bonded atoms, while bond angles are the angles formed between three connected atoms. These parameters are fundamental to describing the three-dimensional structure of the molecule. For 2',5-Difluorobiphenyl-2-amine, this would include the C-C, C-H, C-N, N-H, and C-F bond lengths, as well as the various angles within the phenyl rings and at the amine group.

Electronic Structure Analysis

This analysis focuses on the arrangement and energies of electrons within the molecule, which dictates its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally suggests that a molecule is more reactive.

Without published research, specific values for these properties for this compound cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential).

For aromatic amines, the MEP map generally shows a region of negative electrostatic potential around the nitrogen atom of the amino group, attributable to the lone pair of electrons. This makes the nitrogen atom a likely site for electrophilic attack. The aromatic rings, depending on the substituents, will exhibit varying degrees of electron density.

In a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, density functional theory (DFT) calculations were used to determine the MEP. researchgate.net While a specific MEP map for this compound is not available in the referenced literature, based on the general principles of MEP analysis and the known effects of its functional groups, a qualitative prediction can be made. The amino group is expected to be an electron-rich region, making it susceptible to electrophilic attack. The fluorine atoms, being highly electronegative, will draw electron density away from the carbon atoms to which they are attached, creating regions of lower electron density on the fluorinated phenyl ring. The distribution of electrostatic potential across the biphenyl (B1667301) system will be influenced by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms.

Absolute Electronegativity and Hardness Calculations

Absolute electronegativity (χ) and absolute hardness (η) are key quantum chemical descriptors that provide insights into the reactivity and stability of a molecule. Electronegativity measures the tendency of a molecule to attract electrons, while hardness quantifies its resistance to changes in its electron distribution. These parameters are often calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For the related molecule, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, these electronic properties were calculated using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.net The calculated HOMO and LUMO energies for this molecule were -5.98 eV and -2.01 eV, respectively. researchgate.net From these values, the absolute electronegativity and hardness can be determined. A lower energy gap between the HOMO and LUMO is indicative of higher reactivity. researchgate.net

While direct calculations for this compound are not provided in the available literature, the data from this analogous compound containing a difluorobiphenyl moiety can offer a point of comparison for understanding its electronic properties.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewikipedia.org It allows for the investigation of charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. uni-muenchen.de

NBO analysis on fluorinated biphenyl compounds reveals significant insights into the effects of fluorine substitution on the electronic structure. nih.gov The high electronegativity of fluorine leads to strong polarization of the C-F bonds, resulting in a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization can influence the charge distribution across the entire molecule through inductive effects.

For aromatic amines, NBO analysis typically shows delocalization of the nitrogen lone pair into the π-system of the aromatic ring. This delocalization is a key factor in determining the chemical behavior of these compounds. In the case of this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms would lead to a complex pattern of charge delocalization and hyperconjugation, influencing its reactivity and spectroscopic properties.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the structure and bonding of a molecule. Computational methods, such as DFT, can be used to calculate the vibrational frequencies and simulate the corresponding spectra, aiding in the interpretation of experimental data.

A detailed vibrational analysis has been performed for the closely related analog, 2-aminobiphenyl (B1664054) (2ABP). tandfonline.comtandfonline.comresearchgate.net In that study, the FT-IR and FT-Raman spectra were recorded, and the vibrational frequencies were calculated using DFT with the BLYP and B3LYP functionals and the 6-31G(d) basis set. tandfonline.comtandfonline.com The calculated frequencies, after scaling, showed good agreement with the experimental values. tandfonline.comtandfonline.com

The vibrational modes of 2ABP can be categorized into several groups, including the stretching and bending vibrations of the C-H, N-H, and C-N bonds, as well as the vibrations of the biphenyl skeleton. researchgate.net The frequencies of these modes are sensitive to the molecular geometry and the electronic environment.

For this compound, the introduction of two fluorine atoms would be expected to significantly influence the vibrational spectrum compared to 2-aminobiphenyl. The C-F stretching vibrations would appear as strong bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The presence of these electronegative atoms would also cause shifts in the frequencies of the other vibrational modes due to both mass effects and changes in the electronic structure. Simulating the vibrational spectrum of this compound using computational methods would be a valuable tool for its characterization and for understanding the impact of difluorination on its molecular vibrations.

Mechanistic Studies and Reaction Pathway Mapping

Energy Profiles for Chemical Transformations (e.g., carbonyl de-insertion in fluoromethylation)

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methodologies. Computational chemistry plays a crucial role in elucidating reaction pathways by calculating the energy profiles of chemical transformations. This involves identifying the structures and energies of reactants, products, intermediates, and transition states.

One reaction of interest in the context of modifying aromatic amines is fluoromethylation. While specific studies on the fluoromethylation of this compound are not available, general mechanistic principles can be discussed. The attachment of fluoromethyl groups to aromatic amines can sometimes lead to unstable products that undergo further reactions. nih.govacs.org

A related transformation is carbonyl de-insertion, which is the reverse of carbonyl insertion. wikipedia.orgilpi.comuleth.ca Carbonyl insertion is a key step in many industrial processes, such as hydroformylation. wikipedia.org The de-insertion of a carbonyl group from an acyl-metal complex is also a fundamental step in certain catalytic cycles. wikipedia.orguleth.ca The energy profile of such a reaction would involve the breaking of a metal-acyl bond and the formation of a metal-alkyl and a metal-carbonyl bond. The feasibility of this process depends on the relative thermodynamic stabilities of the species involved and the height of the activation energy barrier.

Transition State Characterization

The transition state is a key concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state is essential for understanding the mechanism and predicting the rate of a chemical reaction. Computational methods are powerful tools for locating and characterizing transition states.

For a given reaction, the transition state is a first-order saddle point on the potential energy surface. Its structure can be optimized using various quantum chemical methods, and the nature of the transition state can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In the context of reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, the characterization of the relevant transition states would be crucial for a detailed mechanistic understanding. For example, in a substitution reaction on one of the aromatic rings, the transition state would likely involve the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, and thus the height of the transition state energy, would be influenced by the electronic effects of the amino and fluoro substituents.

Application of Conceptual Frameworks (e.g., HSAB theory for halogenated systems)

The reactivity and interaction profile of this compound can be rationalized through conceptual frameworks such as the Hard and Soft Acids and Bases (HSAB) theory. This principle posits that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. The stability of the resulting adducts is maximized with hard-hard or soft-soft pairings. In the context of this compound, the molecule presents distinct centers with varying degrees of hardness and softness.

Hard Centers: The fluorine atoms are considered hard bases due to the high electronegativity and low polarizability of fluorine. They would preferentially interact with hard acids, such as protons (H⁺) or small, highly charged metal ions.

Soft Centers: The biphenyl ring system, with its delocalized π-electrons, is polarizable and thus constitutes a soft acid/base center. This soft nature allows for interactions with other soft species, such as transition metals with low oxidation states or other aromatic systems through π-stacking.

Borderline Centers: The amine (-NH₂) group is typically classified as a borderline base. Its character can be influenced by the electronic effects of the rest of the molecule. It can interact with both hard and soft acids, although its interactions with borderline acids are most favorable.

The application of HSAB theory to halogenated systems provides insight into potential reaction pathways and non-covalent interactions. For this compound, a soft acid would likely favor interaction with the π-system of the biphenyl rings, whereas a hard acid would be directed towards the fluorine or nitrogen atoms. This framework is particularly useful in predicting the regioselectivity of electrophilic or nucleophilic attacks and in understanding the nature of halogen bonding, where the halogen atom can act as a soft Lewis acid.

| Molecular Component | HSAB Classification | Preferred Interacting Species (Examples) |

| Fluorine Atoms (-F) | Hard Base | Hard Acids (e.g., H⁺, Li⁺, Mg²⁺) |

| Amine Group (-NH₂) | Borderline Base | Borderline Acids (e.g., Fe²⁺, Cu²⁺) |

| Biphenyl System | Soft Acid/Base | Soft Acids/Bases (e.g., Ag⁺, Pd²⁺, other arenes) |

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., N-H…O hydrogen bonds)

The structural arrangement of this compound allows for a variety of intermolecular and potentially intramolecular interactions, which are crucial in determining its solid-state packing, physical properties, and interactions with biological targets. The primary amine group is a key player, acting as a hydrogen bond donor, while the electronegative fluorine atoms can act as weak hydrogen bond acceptors.

Hydrogen Bonding:

N-H···Acceptor Interactions: The N-H bonds of the primary amine are effective hydrogen bond donors. The molecule can form intermolecular hydrogen bonds with suitable acceptors. As suggested in the outline, interactions with oxygen-containing functional groups (N-H···O) are common and energetically significant. Computational studies on similar systems have quantified N-H···O interactions as being stronger than many other non-covalent bonds. nih.govmdpi.com The molecule can also self-associate through N-H···N hydrogen bonds, forming dimers or larger aggregates.

N-H···F Interactions: The presence of both N-H donor and fluorine acceptor groups within the same molecule raises the possibility of intramolecular or intermolecular N-H···F hydrogen bonds. While fluorine is a weak hydrogen bond acceptor, studies on other fluoro-anilino compounds have confirmed the existence and significance of such interactions through both experimental and theoretical methods. nih.govnih.gov These bonds are generally weaker than conventional hydrogen bonds but can play a crucial role in dictating molecular conformation. nih.govrsc.org

C-H···F Interactions: Weak hydrogen bonds of the C-H···F type are also possible, where an activated aromatic C-H can interact with a fluorine atom on a neighboring molecule. These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice. rsc.org

Other Intermolecular Forces:

π-π Stacking: The two phenyl rings of the biphenyl core provide extensive π-surfaces, allowing for stabilizing π-π stacking interactions with other aromatic molecules. The conformation (twist angle) of the biphenyl system will significantly influence the geometry and strength of these interactions.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Relevance to this compound |

| Strong Hydrogen Bond | N-H | O, N | 15 - 40 | Intermolecular bonding with solvents or other molecules. nih.gov |

| Weak Hydrogen Bond | N-H | F | 5 - 15 | Potential for intramolecular and intermolecular interactions. nih.govrsc.org |

| Weak Hydrogen Bond | C-H | F | 2 - 8 | Contributes to crystal packing. rsc.org |

| π-π Stacking | Biphenyl Ring | Aromatic Ring | 5 - 20 | Important for self-association and binding to aromatic sites. |

Thermodynamic Parameter Calculations (e.g., for related fluorinated phenols)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for calculating the thermodynamic properties of molecules like this compound. These calculations provide quantitative data on the stability and energy of the molecule. By studying closely related structures, such as polyhalogenated diphenylamines, we can understand the expected thermodynamic profile. researchgate.net

Key thermodynamic parameters that can be calculated include:

Standard Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability relative to the elements.

Standard Gibbs Free Energy of Formation (ΔfG°): This is the most direct indicator of molecular stability under standard conditions. A lower ΔfG° corresponds to a more stable compound. Theoretical studies on halogenated diphenylamines show that the stability of different isomers is highly dependent on the position and number of halogen substituents. researchgate.net

Entropy (S°): This parameter quantifies the degree of randomness or disorder of the molecule, which is influenced by its vibrational, rotational, and translational freedom.

The table below presents representative DFT-calculated thermodynamic data for related dichlorodiphenylamine isomers to illustrate the nature of the data obtained from such computational studies.

Table: Calculated Thermodynamic Parameters for Dichlorodiphenylamine Isomers at 298.15 K

| Compound | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| 2,3-Dichlorodiphenylamine | 89.55 | 299.12 | 471.77 |

| 2,5-Dichlorodiphenylamine | 85.12 | 294.51 | 472.04 |

| 3,4-Dichlorodiphenylamine | 86.64 | 296.65 | 470.93 |

| 3,5-Dichlorodiphenylamine | 83.99 | 293.81 | 470.83 |

| Data derived from analogues and presented for illustrative purposes, based on methodologies found in studies of halogenated diphenylamines. researchgate.net |

Reactivity and Reaction Mechanisms of 2 ,5 Difluorobiphenyl 2 Amine

Aromatic Substitution Reactions

The presence of both an activating group (the amine) and deactivating groups (the halogens) on different rings creates distinct reactivity profiles for each aromatic system.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. The outcome of such a reaction on 2',5'-Difluorobiphenyl-2-amine is determined by the directing and activating or deactivating effects of the substituents on each ring.

Amine-Substituted Ring: The primary amine (-NH₂) group is a powerful activating group and a strong ortho, para-director. It donates electron density to the aromatic ring through resonance (+M effect), significantly increasing the ring's nucleophilicity and making it much more susceptible to electrophilic attack than benzene. The positions ortho (position 3) and para (position 5) to the amine group are electronically enriched and are the primary sites for substitution.

Difluoro-Substituted Ring: The fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect (-I effect). masterorganicchemistry.com However, like other halogens, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect). wikipedia.orgcsbsju.edu The strong inductive withdrawal generally outweighs the weaker resonance donation, making this ring significantly less reactive towards electrophiles than the amine-bearing ring. masterorganicchemistry.com For fluorobenzene, substitution is strongly directed to the para position. wikipedia.orgcsbsju.edu

In a competitive reaction, electrophilic substitution will overwhelmingly occur on the amine-bearing ring due to its highly activated nature. The primary products would be the 3-substituted and 5-substituted derivatives.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring Position | Electronic Effect | Activating/Deactivating | Directing Effect | Predicted Reactivity |

| -NH₂ | Ring 1 | +M >> -I | Strongly Activating | ortho, para | High |

| -F | Ring 2 | -I > +M | Deactivating | ortho, para | Low |

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com The difluoro-substituted ring of 2',5'-Difluorobiphenyl-2-amine is a potential substrate for SNAr.

The two fluorine atoms are highly electronegative, reducing the electron density of the ring they are attached to. This electronic deficiency makes the ring susceptible to attack by strong nucleophiles. Fluoride is a competent leaving group in SNAr reactions, particularly because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.comnih.gov Therefore, under appropriate conditions with a strong nucleophile (e.g., an alkoxide, thiolate, or another amine), one of the fluorine atoms could be displaced. The regioselectivity of the substitution (at the 2' vs. 5' position) would be influenced by the stability of the intermediate Meisenheimer complex and steric factors. nih.gov

Transformations Involving the Amine Functionality

The primary amine group is a versatile functional handle for a variety of chemical transformations.

Aromatic amines are susceptible to oxidation, which can lead to a range of products, including quinones, azo compounds, or nitro compounds, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 2',5'-Difluorobiphenyl-2-amine to quinone derivatives are not extensively documented, the general reactivity is expected.

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. It readily reacts with electrophiles, most commonly acylating agents like acid chlorides or anhydrides, to form stable amide derivatives. This reaction is a standard and efficient method for derivatizing primary amines. Research on the parent compound, 2-aminobiphenyl (B1664054), has demonstrated its successful condensation with various acid chlorides to yield the corresponding N-substituted (biphenyl) amides. orientjchem.org A similar reaction is expected for 2',5'-Difluorobiphenyl-2-amine, yielding N-(2',5'-difluorobiphenyl-2-yl) amides.

Table 2: Example of Amine Derivatization via Acylation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2',5-Difluorobiphenyl-2-amine | Acetyl chloride | N-(2',5'-Difluorobiphenyl-2-yl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(2',5'-Difluorobiphenyl-2-yl)benzamide | Acylation |

Cyclization Reactions and Heterocyclic Annulation

The ortho-aminobiphenyl scaffold is a classic precursor for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds. This transformation involves the formation of a new carbon-nitrogen bond between the amine group and the adjacent phenyl ring.

This intramolecular cyclization is typically an oxidative process, often catalyzed by transition metals like palladium or copper. researchgate.netresearchgate.net The reaction proceeds via a C-H activation/amination pathway, where a C-H bond on the difluorinated ring (ortho to the biphenyl (B1667301) linkage, i.e., at the 6' position) is functionalized to form the new heterocyclic ring. researchgate.net This cyclization of 2',5'-Difluorobiphenyl-2-amine would lead to the formation of a difluorocarbazole derivative. Such carbazole (B46965) synthesis from 2-aminobiphenyl precursors is a well-established industrial and laboratory method. researchgate.netresearchgate.net

Table 3: Representative Cyclization Reaction to Form a Carbazole

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

| This compound | Pd(OAc)₂ / Oxidant | 2,4-Difluoro-9H-carbazole | Oxidative C-H Amination / Cyclization |

Applications in Advanced Organic Synthesis and Materials Development

Precursor in Complex Organic Molecule Synthesis

The strategic placement of the amino group on one phenyl ring and two fluorine atoms on the other in 2',5-Difluorobiphenyl-2-amine allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of various complex organic structures, including pyrimidine-based scaffolds, spiro compounds, and polycyclic systems.

Synthesis of Pyrimidine-Based Scaffolds

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The synthesis of 2-amino-4,6-diarylpyrimidines often involves the condensation of a chalcone (B49325) with guanidine (B92328). researchgate.netmdpi.com In a potential synthetic route to derivatives such as 4-(2',5'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine, this compound can be envisioned as a precursor to a key intermediate.

The synthesis would likely commence with the conversion of this compound to a 4-acetyl derivative through a Friedel-Crafts acylation. This intermediate would then undergo a Claisen-Schmidt condensation with an appropriate aryl aldehyde to form the corresponding chalcone. Subsequent cyclocondensation of this chalcone with guanidine hydrochloride in the presence of a base would yield the target 2-amino-4,6-diarylpyrimidine. researchgate.netmdpi.com This multi-step process highlights the utility of this compound in introducing the difluorobiphenyl moiety into complex heterocyclic systems.

Table 1: Potential Synthetic Route to 4-(2',5'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | This compound, Acetyl chloride, AlCl₃ | 1-(2',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one |

| 2 | Claisen-Schmidt Condensation | 1-(2',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one, Aryl aldehyde, Base | (E)-1-(2',5'-Difluoro-[1,1'-biphenyl]-4-yl)-3-arylprop-2-en-1-one (Chalcone) |

| 3 | Cyclocondensation | Chalcone, Guanidine hydrochloride, Base | 4-(2',5'-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine |

This is a proposed synthetic pathway based on established methodologies for the synthesis of similar compounds.

Construction of Spiro Compounds

Spiro compounds, characterized by their unique three-dimensional structures, are of growing interest in drug discovery. Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like spirooxindolopyrrolizidine derivatives in a single step. nih.govnih.gov While specific examples detailing the use of this compound in the synthesis of spirooxindolopyrrolizidine derivatives are not prevalent in the literature, its structural motifs suggest its potential as a reactant in such transformations.

A plausible MCR for the synthesis of a spirooxindolopyrrolizidine derivative could involve the reaction of an isatin, a proline derivative, and a substituted aniline (B41778) like this compound. In this reaction, the amine would participate in the formation of an intermediate that undergoes a [3+2] cycloaddition reaction to generate the spirocyclic scaffold. The incorporation of the 2',5-difluorobiphenyl moiety could influence the biological activity and pharmacokinetic properties of the resulting spiro compound.

Formation of Polycyclic Systems

The synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with a broad range of applications, can be achieved through various methods, including the Friedländer synthesis. wikipedia.orgnih.govuss.clorganicreactions.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganicreactions.org

This compound can serve as a precursor to a 2-aminoaryl ketone, which can then undergo a Friedländer annulation. For instance, acylation of this compound would yield a 2-amino-2',5'-difluorobenzophenone derivative. The subsequent reaction of this ketone with a compound like ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst would lead to the formation of a polysubstituted quinoline. wikipedia.orgnih.gov This approach provides a versatile route to quinolines bearing a difluorobiphenyl substituent, which can be valuable for tuning the electronic and biological properties of the final molecule.

Role in Agrochemical Research

The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and other physicochemical properties. While this compound itself is not a direct component of a major fungicide, a closely related isomer plays a crucial role as an intermediate in the synthesis of a commercially important agrochemical.

Intermediates for Fungicides

A structural isomer of this compound, namely 3',4'-difluorobiphenyl-2-amine, is a key precursor in the synthesis of the fungicide Pyraziflumid. Pyraziflumid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide that exhibits broad-spectrum activity against various plant pathogens. The synthesis of Pyraziflumid involves the coupling of 3',4'-difluorobiphenyl-2-amine with a pyrazine (B50134) carboxylic acid derivative. This example underscores the importance of difluorobiphenyl-2-amine isomers as valuable building blocks in the development of modern agrochemicals. The specific substitution pattern of the fluorine atoms on the biphenyl (B1667301) ring is critical for the biological activity of the final product.

Advanced Material Applications

The unique combination of a rigid biphenyl core and the presence of highly electronegative fluorine atoms makes this compound an attractive candidate for incorporation into advanced materials. Its structural features can significantly influence the properties of polymers and liquid crystals.

The incorporation of fluorine into biphenyl structures can significantly modify its physical and electrical properties, making them suitable for advanced liquid crystal displays (LCDs). nbinno.com Fluorinated biphenyls are known for their thermal stability and specific dielectric anisotropies, which are crucial for the performance of LCDs. nbinno.com While not a liquid crystal itself, this compound could serve as a precursor for the synthesis of more complex fluorinated biphenyl derivatives used in liquid crystal mixtures. tandfonline.comgoogle.comnih.gov

In the realm of high-performance polymers, aromatic diamines are essential monomers for the synthesis of polyimides. rsc.orgmdpi.comresearchgate.netnih.gov Fluorinated polyimides are particularly sought after for their excellent thermal stability, low dielectric constants, and optical transparency, making them suitable for applications in microelectronics and aerospace. rsc.orgmdpi.comresearchgate.netnih.gov The diamine functionality of this compound allows it to be polymerized with various dianhydrides to produce fluorinated polyimides. rsc.orgmdpi.comresearchgate.net The presence of the 2',5-difluoro-biphenyl unit in the polymer backbone would be expected to enhance solubility, reduce the dielectric constant, and improve the thermal stability of the resulting polyimide film.

Table 2: Potential Contributions of this compound Structural Features in Advanced Materials

| Structural Feature | Property Contribution in Materials | Potential Application |

| Biphenyl Core | Rigidity, Thermal Stability | High-performance polymers, Liquid crystals |

| Fluorine Atoms | Low Polarizability, High Electronegativity, Reduced Dielectric Constant | Low-dielectric polyimides for microelectronics, Liquid crystal displays |

| Amine Group | Reactive site for polymerization | Monomer for polyimide synthesis |

Components in Liquid Crystal Materials

Fluorinated biphenyl compounds are foundational to the liquid crystal (LC) industry, prized for their chemical stability and ability to modify key physical properties of LC mixtures. nsf.gov While direct applications of this compound are not extensively documented in readily available literature, its structural motifs, particularly the fluorinated biphenyl core, are critical in the design of liquid crystal molecules. The related compound, 3',4'-difluorobiphenyl-2-amine, shares this essential architecture. nih.gov

Furthermore, fluorination influences the mesomorphic properties, including the melting point and the temperature range of the liquid crystal phases. nsf.gov While increased polarity from multiple oriented C-F bonds can lead to higher melting points due to stronger intermolecular interactions, strategic placement can broaden the desired nematic phase window. nsf.govnih.gov Compounds like this compound serve as key intermediates for synthesizing more complex liquid crystal structures where the amine group can be transformed into other functional groups or used as a linking point to build up the final mesogenic molecule.

Building Blocks for Conjugated Polymers

In the field of organic electronics, particularly for organic solar cells (OSCs), conjugated polymers are essential for the light-absorbing active layer. The performance of these devices is highly dependent on the electronic properties and molecular packing of the polymers. nih.gov this compound is a prototypical building block for such polymers, combining an electron-donating amine group with an electron-deficient difluorinated ring system.

The structural integration of fluorinated biphenyl units also affects the polymer's morphology. The fluorine atoms can promote more ordered molecular packing and crystallinity through non-covalent interactions, which enhances charge transport within the active layer. nih.gov Moreover, the torsion angle between the two rings of the biphenyl unit, which is influenced by the fluorine substituents, can affect the planarity of the polymer backbone and thus its electronic band gap. researchgate.net Monomers derived from this compound can be readily polymerized with other aromatic comonomers using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to create donor-acceptor type copolymers tailored for high-performance organic solar cells. acs.orgresearchgate.net

Development of Organic Spin Transition Materials

Organic spin transition materials, which can switch between different magnetic states in response to external stimuli, are of great interest for applications in spintronics and data storage. bohrium.com The design of these materials often relies on stable organic radicals, where the magnetic properties are dictated by the molecule's structure and intermolecular interactions.

While the direct synthesis of difluorobiphenyl-diyl biradicals from this compound is not prominently reported, the difluorophenyl moiety is a key component in the construction of stable organic radicals with tailored magnetic properties. Research on Blatter radicals, for example, has shown that incorporating 3,4-difluorophenyl and 2,4-difluorophenyl substituents has a substantial effect on the molecular packing and the magnetic interactions between radical centers. mdpi.com In these systems, the fluorine atoms were found to promote strong antiferromagnetic interactions due to effective overlap of the singly occupied molecular orbitals (SOMOs). mdpi.com

The amine group in this compound can be used as a synthetic handle to build more complex radical precursors. The difluorobiphenyl unit provides a rigid scaffold that influences the spatial arrangement of unpaired electrons. By controlling the substitution pattern and the resulting intermolecular packing, it is possible to engineer materials that exhibit spin-state switching or other collective magnetic phenomena. The study of radical-substituted acenes has further highlighted the potential for designing molecules that can undergo spin-state-switching rearrangements. mdpi.com

Ligands in Transition Metal Catalysis

Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. nih.govsolvay.com The biphenyl backbone is a privileged scaffold for designing these ligands due to its ability to form stable, sterically defined atropisomers (chiral conformers that are stable to rotation around a single bond). nih.govpnas.org

This compound is an excellent starting material for the synthesis of novel phosphine (B1218219) ligands. The amine group can be converted into a phosphine group through established synthetic routes. The resulting biphenyl phosphine can then act as a ligand for a transition metal catalyst. The fluorine atoms play a crucial role in modulating the ligand's electronic properties. As electron-withdrawing groups, they decrease the electron density on the phosphorus atom, which in turn affects the σ-donation and π-backbonding characteristics of the ligand-metal bond. This electronic tuning can have a significant impact on the catalyst's activity and selectivity. pnas.org

A prominent example of a fluorinated biphenyl phosphine ligand is DIFLUORPHOS. While structurally different from a direct derivative of this compound, it demonstrates the principles of using a fluorinated biphenyl core. A comparative study of biphenyl-based ligands in the asymmetric hydrogenation of ketones showed that electronic and steric features are critical for enantioselectivity. pnas.org DIFLUORPHOS, with its electron-deficient nature, proved highly effective and complementary to more electron-rich ligands. pnas.org

| Diphosphine Ligand | Calculated Dihedral Angle (θ) | Carbonyl Stretching Frequency (ν(CO) in cm-1) |

|---|---|---|

| BINAP | > 73° | 2037.3 |

| MeO-BIPHEP | ~68-72° | 2036.3 |

| SYNPHOS | ~70-73° | 2036.4 |

| DIFLUORPHOS | ~65-67° | 2038.1 |

The data illustrates how fluorination (in DIFLUORPHOS) leads to a higher carbonyl stretching frequency, indicating weaker electron donation from the ligand to the metal center compared to its non-fluorinated or methoxy-substituted counterparts. This electronic modification, combined with the specific steric profile conferred by the biphenyl backbone, allows for the rational design of catalysts for highly selective asymmetric transformations. pnas.orgnsf.gov

Applications in Medicinal Chemistry Research Focused on Synthetic Strategies and Scaffold Design

Synthetic Precursors for Investigational Therapeutic Agents

The primary utility of 2',5-Difluorobiphenyl-2-amine in medicinal chemistry is as a starting material or key intermediate for the synthesis of more complex molecules with potential therapeutic relevance. The amine functional group is a reactive handle that allows for its incorporation into a variety of heterocyclic scaffolds known to be prevalent in biologically active compounds.

The pyrimidine (B1678525) ring is a core component of numerous therapeutic agents and is a privileged scaffold in drug discovery due to its ability to form multiple hydrogen bonds with biological targets. researchgate.net 2-Aminobiphenyl (B1664054) scaffolds, such as this compound, are precursors for a class of compounds known as diarylpyrimidines.

The synthesis of a pyrimidine ring typically involves the condensation of a compound containing an amine group, like guanidine (B92328) or a substituted amine, with a 1,3-dicarbonyl compound or a functional equivalent. In this context, the 2-amino group of this compound can be incorporated into the pyrimidine core, leading to highly substituted diarylpyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry.

Below is a generalized synthetic approach for how this compound could be utilized to create a substituted pyrimidine scaffold.

Table 1: Generalized Synthetic Scheme for Pyrimidine Derivatives

| Reactant A | Reactant B | Reaction Type | Product Scaffold |

|---|---|---|---|

| This compound (or its guanidinylated derivative) | 1,3-Diketone or β-Ketoester | Cyclocondensation | 2-(2',5-Difluorobiphenyl)-substituted pyrimidine |

This strategy allows for the generation of a library of compounds where the difluorobiphenyl moiety is strategically positioned on the pyrimidine ring, enabling exploration of its influence on biological target engagement.

The imidazole (B134444) ring is another critical heterocyclic motif found in a wide array of pharmacologically active molecules. tandfonline.com Its unique electronic properties and ability to participate in various non-covalent interactions make it a frequent choice in scaffold design. scispace.com The synthesis of highly substituted imidazoles or related structures like imidazolones can be achieved through multicomponent reactions, such as the Debus-Radziszewski synthesis, or via cyclization of appropriate precursors. tandfonline.comnih.gov

This compound can serve as the amine source in these synthetic strategies. For instance, in a one-pot reaction, an α-dicarbonyl compound, an aldehyde, and an amine can react to form a tri-substituted imidazole. By using this compound, a difluorobiphenyl group can be installed at one of the imidazole positions, creating a scaffold with distinct steric and electronic properties. The synthesis of imidazolones can also incorporate the amine, leading to difluorobiphenyl-imidazolone derivatives.

Table 2: Conceptual Synthetic Pathway for Imidazole Derivatives

| Reactants | Reaction Type | Potential Product Scaffold |

|---|---|---|

| This compound + α-Dicarbonyl (e.g., Benzil) + Aldehyde + Ammonia (B1221849) source | Multicomponent Condensation (e.g., Radziszewski reaction) | Highly substituted imidazole with a 2',5-Difluorobiphenyl group |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The specific substitution pattern of this compound is particularly useful for conducting SAR studies, which aim to understand how molecular structure correlates with chemical properties and interactions, independent of specific biological outcomes.

Fluorine is a unique element in medicinal chemistry due to its small size and high electronegativity. tandfonline.com Its incorporation into a molecular scaffold can profoundly influence physicochemical properties and molecular interactions. pharmacyjournal.orgbohrium.com

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. Placing fluorine atoms at positions susceptible to metabolism can block these pathways, thereby improving the pharmacokinetic profile of a drug candidate. tandfonline.comnih.gov

Binding Affinity : Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic or dipole-dipole interactions with protein targets. benthamdirect.combenthamscience.com It can also act as a weak hydrogen bond acceptor. benthamdirect.com These interactions can enhance the binding affinity of a ligand to its receptor. pharmacyjournal.org

Lipophilicity and Permeability : The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and oral bioavailability. pharmacyjournal.orgbenthamdirect.com This modulation is a key strategy for optimizing the "drug-like" properties of a compound. researchgate.net

Conformational Control : Due to its electronic properties, fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances target engagement. pharmacyjournal.orgbohrium.com

The two fluorine atoms in this compound provide medicinal chemists with a tool to probe these effects systematically within a biphenyl (B1667301) scaffold.

The placement of the amine group at the 2-position (ortho to the biphenyl linkage) has significant stereochemical consequences, a phenomenon known as the "ortho effect." wikipedia.org

Scaffold Rigidity and Orientation : The steric clash forces the two phenyl rings to adopt a non-planar (twisted) conformation. This defined geometry can be advantageous in scaffold design, as it presents substituents in specific vectors for interaction with a biological target.

Reactivity Modulation : The steric hindrance around the ortho-amino group can reduce its nucleophilicity and basicity compared to an amine in a less hindered position (e.g., meta or para). wikipedia.org This altered reactivity must be considered when designing synthetic routes. For example, protonation of the amine can be sterically inhibited, making the ortho-substituted aniline (B41778) a weaker base. wikipedia.org

This specific positioning makes this compound a specialized reagent for creating scaffolds where a controlled, non-planar geometry is desired to achieve specific interactions with a target protein.

Computational Approaches in Scaffold Design for Medicinal Chemistry

Computational modeling plays a crucial role in modern drug discovery, allowing for the rational design and evaluation of novel molecular scaffolds. For complex structures like diarylpyrimidines derived from this compound, computational techniques such as molecular dynamics (MD) simulations are particularly insightful. ucsf.edu

MD simulations provide a dynamic view of how a ligand interacts with its target protein over time. For diarylpyrimidine inhibitors, these simulations are used to:

Assess Complex Stability : By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the ligand-protein complex. A stable complex suggests a favorable binding mode. nih.govtandfonline.com

Analyze Binding Interactions : Simulations reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the binding pocket. This helps explain the molecular basis of its affinity. nih.govnih.gov

Calculate Binding Free Energy : Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of a ligand, providing a theoretical prediction of its potency. nih.gov

These computational studies enable a more efficient exploration of chemical space, prioritizing the synthesis of compounds with the highest probability of success and deepening the understanding of the structure-activity relationships within a chemical series. tandfonline.com

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Site-Specific Fluorination and Amination

The precise installation of fluorine and amine groups onto the biphenyl (B1667301) core is crucial for fine-tuning the properties of 2',5-Difluorobiphenyl-2-amine and its derivatives. Future research will likely focus on developing more efficient and selective synthetic methods to access a wider range of analogues.

Late-stage functionalization, a strategy that introduces key functional groups at the final steps of a synthesis, is a particularly attractive avenue. Recent advancements in C-H activation and functionalization offer promising tools for the direct and site-selective introduction of fluorine and amine moieties onto pre-existing biphenyl scaffolds. This approach would circumvent the need for lengthy de novo syntheses and allow for the rapid generation of diverse compound libraries for screening and optimization.

Furthermore, the development of novel catalytic systems for fluorination and amination is a key area of interest. This includes the exploration of new transition-metal catalysts and organocatalysts that can operate under milder conditions with higher functional group tolerance. For instance, advancements in palladium- and copper-catalyzed cross-coupling reactions could enable more efficient and versatile construction of the difluorobiphenylamine core.

| Synthetic Strategy | Potential Advantages | Key Research Areas |

| Late-Stage C-H Functionalization | Rapid access to diverse analogues, reduced synthetic steps. | Development of new directing groups, exploration of novel catalyst systems. |

| Advanced Catalytic Methods | Milder reaction conditions, higher yields, improved selectivity. | Design of new ligands for transition metals, development of novel organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design, integration with in-line analytics. |

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and development of new molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. nih.gov Such studies can help rationalize experimental observations and guide the design of new synthetic routes.

Beyond DFT, more advanced computational models are emerging that can predict the reactivity and properties of molecules with greater accuracy. Machine learning and artificial intelligence (AI) are being increasingly applied to predict reaction outcomes and to design molecules with desired properties. These predictive models, trained on large datasets of experimental results, could be used to identify the most promising synthetic strategies for modifying the this compound core and to predict the biological activity or material properties of the resulting derivatives.

Quantum chemical calculations can also be employed to understand the intricate non-covalent interactions that govern the behavior of these molecules, such as hydrogen bonding and halogen bonding. This understanding is crucial for designing molecules that can bind to specific biological targets or self-assemble into functional materials.

| Computational Method | Application in this compound Research | Predicted Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, conformational analysis, reaction mechanism studies. | Optimized geometries, Mulliken charges, HOMO-LUMO energy gaps. |

| Machine Learning / AI | Prediction of reaction outcomes, virtual screening of compound libraries. | Identification of optimal reaction conditions, prediction of biological activity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Characterization of hydrogen and halogen bonds. |

Exploration of New Chemical Transformations and Cascade Reactions

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating amine group, make it a versatile substrate for exploring new chemical transformations. The development of novel cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a particularly exciting prospect.

For example, the amine group can serve as a handle for directing C-H activation reactions on the biphenyl rings, enabling the regioselective introduction of additional functional groups. Furthermore, the fluorine atoms can influence the reactivity of the aromatic rings, potentially enabling novel dearomatization or ring-rearrangement reactions.

Cascade reactions involving this scaffold could lead to the rapid construction of complex polycyclic structures with interesting biological or material properties. The development of such reactions would not only be of fundamental academic interest but could also provide efficient routes to novel chemical entities for drug discovery and materials science.

Design of Next-Generation Functional Materials Incorporating Difluorobiphenylamine Moieties

The incorporation of fluorinated biphenyl moieties into organic materials is a well-established strategy for tuning their electronic and photophysical properties. The this compound scaffold, with its combination of electron-withdrawing and electron-donating groups, is a promising building block for the design of next-generation functional materials.

Derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can enhance the electron-transporting properties of the material, while the amine group can be used to tune the HOMO-LUMO energy levels and to promote intermolecular interactions that favor charge transport.

Furthermore, the ability of the amine group to participate in hydrogen bonding could be exploited to create self-assembling materials with ordered structures. These materials could have applications in areas such as sensing, catalysis, and data storage.

Development of Novel Chemical Tools and Probes Based on the Scaffold

The unique structural and electronic features of this compound make it an attractive scaffold for the development of novel chemical tools and probes for chemical biology research. By attaching fluorescent dyes, affinity tags, or photoreactive groups to this core, it may be possible to create probes that can be used to study biological processes in living cells.

For example, fluorescently labeled derivatives could be used to visualize the localization of specific proteins or enzymes within a cell. Probes containing photoreactive groups could be used to identify the binding partners of a particular drug molecule through photoaffinity labeling experiments.

The development of such chemical tools would not only advance our understanding of fundamental biological processes but could also aid in the discovery of new drug targets and the development of more effective therapeutic agents. The fluorinated biphenyl scaffold could offer advantages in terms of metabolic stability and cell permeability, making it a valuable addition to the chemical biologist's toolbox.

Q & A

What are the optimized synthetic routes for preparing 2',5-Difluorobiphenyl-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: